An In-depth Technical Guide to 4-Ethoxycinnamic Acid: Properties, Structure, and Synthesis
An In-depth Technical Guide to 4-Ethoxycinnamic Acid: Properties, Structure, and Synthesis
A Note to the Researcher: As a Senior Application Scientist, it is imperative to begin this guide with a note on the current state of available research. While the structurally similar 4-methoxycinnamic acid is extensively documented, detailed experimental data and in-depth literature on 4-ethoxycinnamic acid are notably scarce. This guide has been compiled based on the limited available information and draws upon established principles of organic chemistry and reasoned comparisons with its methoxy analog to provide a foundational understanding for researchers, scientists, and drug development professionals. All comparative data is explicitly noted to ensure scientific integrity.
Introduction and Overview
4-Ethoxycinnamic acid is an organic compound belonging to the cinnamic acid family. These compounds are characterized by a phenyl group attached to an acrylic acid moiety. The "4-ethoxy" designation specifies an ethoxy group (-OCH₂CH₃) substituted at the para-position of the phenyl ring. Cinnamic acid derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic intermediates.
While specific applications for 4-ethoxycinnamic acid are not widely reported, its structural similarity to other alkoxycinnamic acids, such as 4-methoxycinnamic acid, suggests potential applications in areas like:
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UV Filtering: Alkoxycinnamic acid esters are known for their ability to absorb UV radiation, making them common ingredients in sunscreens and other cosmetic formulations.
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Pharmaceutical Intermediates: The carboxylic acid and alkene functionalities provide reactive sites for further chemical modifications, positioning it as a potential building block for more complex active pharmaceutical ingredients (APIs).
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Antioxidant and Anti-inflammatory Research: Phenolic compounds, including derivatives of cinnamic acid, are often investigated for their potential antioxidant and anti-inflammatory properties.
This guide will provide a detailed overview of the known chemical properties, structure, and synthesis of 4-ethoxycinnamic acid, while also highlighting areas where further research is needed.
Chemical Structure and Properties
The fundamental structure of 4-ethoxycinnamic acid is a testament to its potential for diverse chemical interactions. The molecule can be conceptually divided into three key functional regions: the ethoxy-substituted phenyl ring, the acrylic acid moiety, and the conjugated system that links them.
Molecular Structure
The IUPAC name for this compound is (2E)-3-(4-ethoxyphenyl)prop-2-enoic acid. The (E)-isomer (trans) is generally the more stable and common form due to reduced steric hindrance compared to the (Z)-isomer (cis).
Diagram: Chemical Structure of 4-Ethoxycinnamic Acid
Caption: Chemical structure of (2E)-3-(4-ethoxyphenyl)prop-2-enoic acid.
Physicochemical Properties
| Property | 4-Ethoxycinnamic Acid (Estimated/Predicted) | 4-Methoxycinnamic Acid (Experimental) | Reference/Note |
| Molecular Formula | C₁₁H₁₂O₃ | C₁₀H₁₀O₃ | |
| Molecular Weight | 192.21 g/mol | 178.18 g/mol | [1][2] |
| Appearance | Likely a white to off-white crystalline solid | White to off-white crystalline solid | Based on the appearance of similar cinnamic acid derivatives.[3] |
| Melting Point | Predicted to be slightly lower than 4-methoxycinnamic acid due to the larger, more flexible ethoxy group. | 170-173 °C | The larger ethoxy group may disrupt crystal lattice packing, leading to a lower melting point.[2] |
| Boiling Point | Higher than 4-methoxycinnamic acid | ~317 °C (decomposes) | Increased molecular weight generally leads to a higher boiling point. |
| Solubility | Expected to have low solubility in water, soluble in organic solvents like ethanol, methanol, and DMSO. | Low solubility in water, soluble in methanol and DMSO. | The longer alkyl chain of the ethoxy group may slightly decrease water solubility and increase solubility in nonpolar organic solvents compared to the methoxy analog.[4][5] |
| pKa | Predicted to be around 4.5 | ~4.54 | The electronic effect of the 4-alkoxy group on the acidity of the carboxylic acid is expected to be very similar for both methoxy and ethoxy substituents. |
Spectral Data
No publicly available, verified spectral data (¹H NMR, ¹³C NMR, IR, MS) for 4-ethoxycinnamic acid could be located. However, a predictive analysis based on its structure allows for the estimation of key spectral features.
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¹H NMR: Expected signals would include:
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A triplet and a quartet in the aliphatic region corresponding to the ethyl group protons.
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Two doublets in the aromatic region for the para-substituted phenyl ring protons.
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Two doublets in the vinylic region with a large coupling constant (~16 Hz) characteristic of a trans-alkene.
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A broad singlet for the carboxylic acid proton.
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¹³C NMR: Key signals would include:
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Two distinct carbons for the ethoxy group.
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Four signals for the aromatic carbons (due to symmetry).
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Two signals for the alkene carbons.
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A signal for the carbonyl carbon of the carboxylic acid.
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IR Spectroscopy: Characteristic absorption bands would be expected for:
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O-H stretching of the carboxylic acid (broad, ~2500-3300 cm⁻¹).
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C=O stretching of the carboxylic acid (~1680-1710 cm⁻¹).
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C=C stretching of the alkene and aromatic ring (~1600-1650 cm⁻¹).
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C-O stretching of the ether linkage (~1250 cm⁻¹).
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Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z 192. Common fragmentation patterns would likely involve the loss of the ethoxy group, the carboxylic acid group, and cleavage of the acrylic side chain.
Synthesis and Reactivity
The synthesis of 4-ethoxycinnamic acid typically follows established methods for the preparation of cinnamic acids, most notably the Knoevenagel condensation.
Knoevenagel Condensation
This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid. For the synthesis of 4-ethoxycinnamic acid, the precursors are 4-ethoxybenzaldehyde and malonic acid. The reaction is typically base-catalyzed. A study on the "Effect of β-Alanine on The Preparation of 4-Ethoxy-Cinnamic Acid" suggests that this reaction is a viable synthetic route.
Diagram: Synthesis Workflow for 4-Ethoxycinnamic Acid
Caption: General workflow for the synthesis of 4-ethoxycinnamic acid via Knoevenagel condensation.
Experimental Protocol (Generalized)
The following is a generalized protocol based on the synthesis of similar cinnamic acids. Note: This protocol should be optimized for the specific synthesis of 4-ethoxycinnamic acid.
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-ethoxybenzaldehyde (1.0 eq), malonic acid (~2.5 eq), and a catalytic amount of β-alanine (~0.1 eq).
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Solvent Addition: Add pyridine as the solvent and base.
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Heating: Heat the reaction mixture to reflux for a period of 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath.
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Acidification: Slowly add concentrated hydrochloric acid to the cooled reaction mixture. This protonates the carboxylate and causes the product to precipitate out of the solution.
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Isolation: Collect the resulting solid precipitate by vacuum filtration.
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Washing: Wash the solid with cold water to remove any remaining pyridine hydrochloride and other water-soluble impurities.
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Drying: Dry the solid product thoroughly.
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Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 4-ethoxycinnamic acid.
Applications in Research and Development
While specific, large-scale applications of 4-ethoxycinnamic acid are not well-documented, its structure provides a strong basis for its use in several research and development areas.
Precursor for UV-Absorbing Esters
The primary utility of related alkoxycinnamic acids is in the synthesis of their esters, which are widely used as UV filters. For example, 2-ethylhexyl 4-methoxycinnamate is a common ingredient in sunscreens. It is highly probable that esters of 4-ethoxycinnamic acid would exhibit similar UV-absorbing properties, making this a key area for potential application and research. The synthesis would involve a standard esterification reaction, such as a Fischer esterification with the desired alcohol under acidic conditions.
Building Block in Medicinal Chemistry
The carboxylic acid functionality of 4-ethoxycinnamic acid is a versatile handle for a variety of chemical transformations, including:
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Amidation: Reaction with amines to form amides, a common linkage in many pharmaceutical compounds.
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Reduction: Reduction of the carboxylic acid to an alcohol.
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Halogenation: Conversion of the carboxylic acid to an acyl halide, a more reactive intermediate for further synthesis.
These reactions allow for the incorporation of the 4-ethoxyphenylpropenoyl scaffold into larger, more complex molecules with potential biological activity.
Safety and Handling
General Safety Precautions (based on 4-methoxycinnamic acid):
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Hazard Classification: Likely to be classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation.[3][6]
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
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Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
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Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.
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Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
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First Aid:
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
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In case of skin contact: Wash off with soap and plenty of water.
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If inhaled: Move the person into fresh air.
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If swallowed: Rinse mouth with water. Do not induce vomiting.
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Conclusion and Future Outlook
4-Ethoxycinnamic acid represents a potentially valuable but currently under-researched chemical entity. Its structural analogy to well-characterized cinnamic acid derivatives suggests a high potential for applications in cosmetics, pharmaceuticals, and materials science. The clear scarcity of comprehensive data on its physicochemical properties, spectral characteristics, and biological activity highlights a significant opportunity for further academic and industrial research.
Future investigations should focus on:
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The development and optimization of scalable, green synthesis routes.
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A thorough characterization of its physical and spectral properties.
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Evaluation of the UV-absorbing properties of its various esters.
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Screening for biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.
By addressing these knowledge gaps, the scientific community can fully elucidate the potential of 4-ethoxycinnamic acid and pave the way for its application in novel technologies and therapeutics.
References
- Nguyen, T. H., Tran, T. Y. N., et al. (2018). Effect of β-Alanine on The Preparation of 4-Ethoxy-Cinnamic Acid.
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PubChem. (n.d.). 4-Methoxycinnamic Acid. Retrieved from [Link]
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- 3. CAS 830-09-1: 4-Methoxycinnamic acid | CymitQuimica [cymitquimica.com]
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